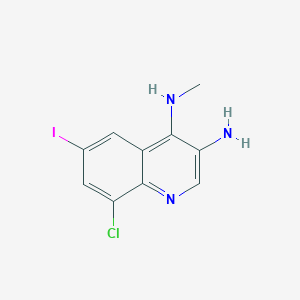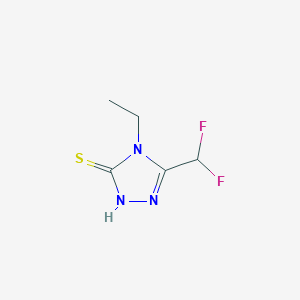![molecular formula C13H17BrO B13154574 ({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a pent-4-en-1-yloxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzyl alcohol and 4-penten-1-ol.
Bromination: The bromination of 4-penten-1-ol is carried out using hydrobromic acid (HBr) to yield 2-(bromomethyl)pent-4-en-1-ol.
Etherification: The final step involves the etherification of benzyl alcohol with 2-(bromomethyl)pent-4-en-1-ol in the presence of a base such as potassium carbonate (K2CO3) to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Utilizing large reactors for the bromination step to ensure consistent and efficient production.
Continuous Etherification: Implementing continuous flow reactors for the etherification step to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Addition Reactions: The double bond in the pent-4-en-1-yl group can participate in addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Addition: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Products include azides or thiocyanates.
Oxidation: Products include aldehydes or carboxylic acids.
Addition: Products include saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in drug development.
Material Science: Utilized in the preparation of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of ({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group is particularly reactive in nucleophilic substitution reactions, while the double bond in the pent-4-en-1-yl group allows for addition reactions. These properties make it a versatile compound in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the pent-4-en-1-yloxymethyl group.
4-Penten-1-ol: Contains the pent-4-en-1-yl group but lacks the benzene ring.
Benzyl Alcohol: Contains the benzene ring but lacks the bromomethyl and pent-4-en-1-yloxymethyl groups.
Uniqueness
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene is unique due to the combination of a benzene ring, a bromomethyl group, and a pent-4-en-1-yloxymethyl group. This unique structure allows it to participate in a wide range of chemical reactions, making it valuable in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H17BrO |
|---|---|
Molekulargewicht |
269.18 g/mol |
IUPAC-Name |
2-(bromomethyl)pent-4-enoxymethylbenzene |
InChI |
InChI=1S/C13H17BrO/c1-2-6-13(9-14)11-15-10-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2 |
InChI-Schlüssel |
ZTYVMRGAWLVSRF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(COCC1=CC=CC=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



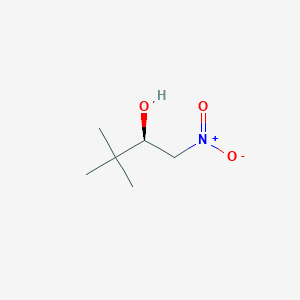
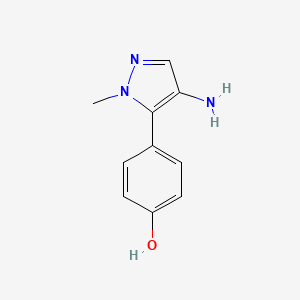
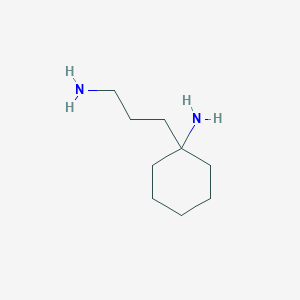
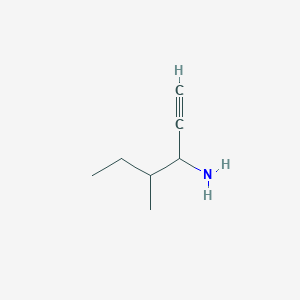
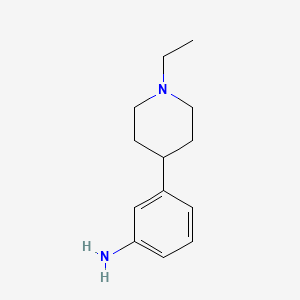
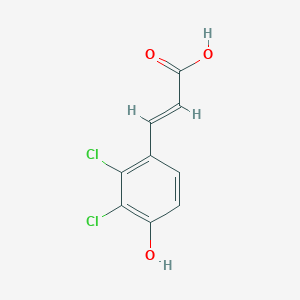
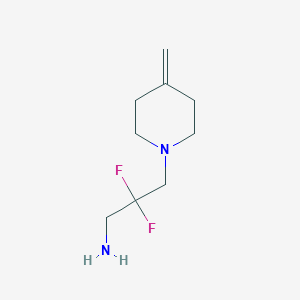

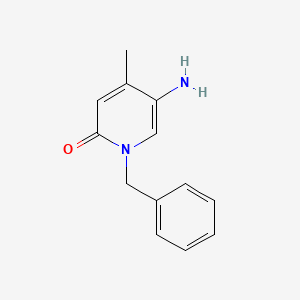
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
